[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid
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Overview
Description
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Amino Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the carboxylic acid can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand for studying receptor interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: Known for its reactivity and use in organic synthesis.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Benzyl Amino Acids: Compounds with a benzyl group attached to an amino acid moiety.
Uniqueness
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid is unique due to its combination of a chiral pyrrolidine ring, a benzyl group, and an amino acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[[(2S)-1-benzylpyrrolidin-2-yl]methyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(12-15(18)19)11-14-8-5-9-17(14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHTYLVYOLZDMF-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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